

# In vivo effects of SR 142948 on dopamine and glutamate signaling

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SR 142948

Cat. No.: B1663775

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An In-Depth Technical Guide on the In Vivo Effects of **SR 142948** on Dopamine and Glutamate Signaling

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

**SR 142948** is a potent, selective, and orally active non-peptide antagonist for neurotensin (NT) receptors.<sup>[1]</sup> As a second-generation antagonist, it demonstrates a broader spectrum of activity than its predecessor, SR 48692, making it a critical tool for investigating the complex roles of neurotensin signaling in the central nervous system.<sup>[1][2]</sup> This document provides a comprehensive overview of the in vivo effects of **SR 142948**, with a specific focus on its modulation of dopamine and glutamate signaling pathways. We will detail its mechanism of action, summarize key quantitative findings from preclinical studies, outline experimental protocols, and visualize the underlying neurobiological pathways.

## Core Compound Profile: SR 142948

**SR 142948** is a highly potent antagonist with nanomolar affinity for neurotensin receptors, capable of displacing first-generation antagonists like SR 48692.<sup>[1]</sup> Its favorable pharmacokinetic properties, including oral bioavailability and good brain penetration, have established it as a valuable research compound for exploring the therapeutic potential of neurotensin receptor modulation.<sup>[1]</sup>

## Modulation of Dopamine Signaling

Neurotensin plays a significant neuromodulatory role in the mesolimbic and nigrostriatal dopamine systems. **SR 142948** has been instrumental in elucidating this relationship, particularly revealing that endogenous neurotensin exerts a down-regulating effect on dopamine efflux in the nucleus accumbens (NAcc).[2]

## In Vivo Effects on Dopamine Efflux

Studies using in vivo electrochemistry in rats have shown that **SR 142948**'s effects are highly dependent on the baseline state of dopaminergic activity:

- Under Basal Conditions: **SR 142948** alone does not significantly alter tonic or electrically-evoked dopamine efflux in the NAcc or striatum.[2]
- Interaction with Antipsychotics: The compound dose-dependently potentiates the increase in basal dopamine levels induced by the D2 receptor antagonist haloperidol (50 µg/kg, i.p.) in the NAcc, an effect not observed in the striatum.[2] It also enhances haloperidol's facilitation of electrically evoked dopamine release.[2]
- Interaction with Dopamine Agonists: Pre-treatment with **SR 142948** alters the effects of the dopamine agonist apomorphine on basal dopamine levels in the NAcc.[2]
- Modulation of Neurotensin-Evoked Dopamine Release: When neurotensin is injected into the ventral tegmental area (VTA), it typically increases dopamine efflux in the NAcc. Local co-application of **SR 142948** into the VTA dose-dependently blocks this effect.[3] This highlights a direct antagonism at the level of the dopamine neuron cell bodies.
- Attenuation of Psychostimulant Effects: **SR 142948** has been shown to block the behavioral effects of stimulants like amphetamine and MDMA, suggesting that neurotensin signaling is involved in the mechanism of action of these drugs.[4]

## Data Presentation: In Vivo Effects on Dopamine Signaling

Experiment al Condition	Animal Model	Brain Region	SR 142948 Effect	Quantitative Data	Reference
Basal Dopamine Efflux	Anesthetized Rats	NAcc, Striatum	No effect on tonic or evoked efflux	-	<a href="#">[2]</a>
Haloperidol (50 µg/kg, i.p.)	Anesthetized Rats	Nucleus Accumbens	Potentiates Haloperidol-induced increase in basal DA level	Dose-dependent	<a href="#">[2]</a>
NT Injection in VTA	Anesthetized Rats	Nucleus Accumbens	Blocks NT-evoked DA efflux (local VTA application)	Dose-dependent	<a href="#">[3]</a>
Amphetamine	-	-	Attenuates hyperactivity	-	
Apomorphine	Anesthetized Rats	Nucleus Accumbens	Affects apomorphine's effect on basal DA levels	-	<a href="#">[2]</a>

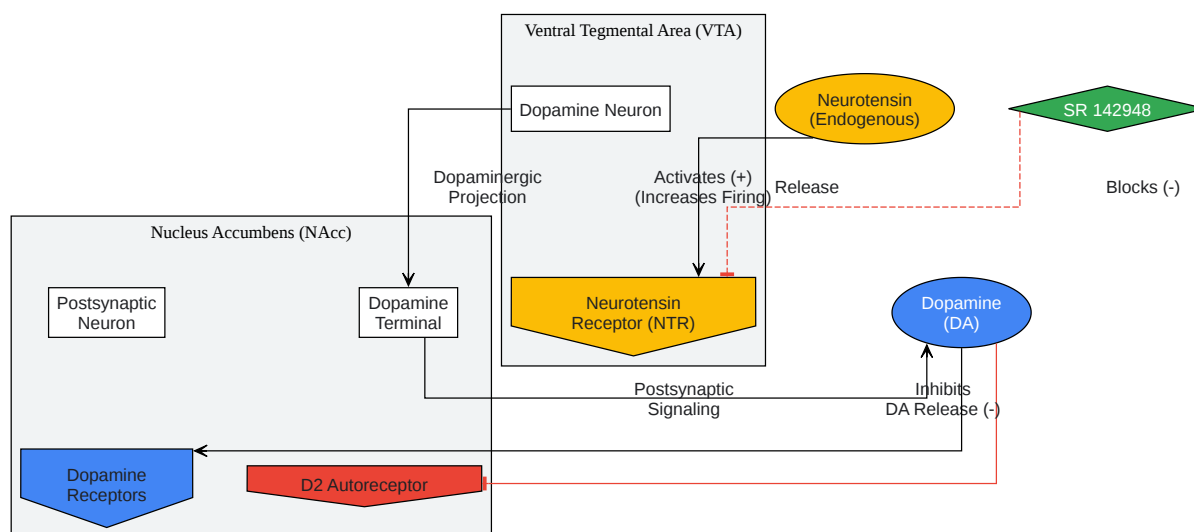
## Experimental Protocols: In Vivo Dopamine Measurement

**Methodology: In Vivo Electrochemistry** This technique was employed to monitor real-time changes in dopamine efflux in the brains of anesthetized, pargyline-treated rats.[\[2\]](#)

- **Animal Preparation:** Rats are anesthetized and treated with pargyline to prevent monoamine degradation.
- **Electrode Implantation:** Carbon fiber electrodes are implanted into the target brain region (e.g., nucleus accumbens or striatum).

- Data Acquisition:
  - Differential Pulse Amperometry (DPA): Used to monitor dopamine efflux evoked by electrical stimulation (e.g., 20 Hz for 10 seconds).[2]
  - Differential Normal Pulse Voltammetry (DNPV): Used to measure variations in the basal (tonic) levels of extracellular dopamine.[2]
- Drug Administration: **SR 142948** and other pharmacological agents (e.g., haloperidol, apomorphine) are administered systemically (i.p.) or locally.

## Visualization: Dopamine Signaling Pathway



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Caption: **SR 142948** blocks neurotensin receptors on VTA dopamine neurons.

## Modulation of Glutamate Signaling

The interaction between neurotensin and the glutamate system is crucial for synaptic plasticity and overall neuronal excitability. Research indicates that neurotensin can inhibit glutamate transmission in key brain regions.[5] By blocking this action, **SR 142948** can disinhibit glutamatergic pathways.

## In Vivo Effects on Glutamate Transmission

- **Disinhibition of Glutamate Release:** Neurotensin has been shown to reduce glutamatergic transmission onto VTA dopamine neurons via a mechanism involving the retrograde release of the endocannabinoid 2-AG.[5] As a neurotensin receptor antagonist, **SR 142948** is expected to block this inhibitory effect, thereby preventing the neurotensin-induced suppression of glutamate release.
- **Striatal Glutamate Regulation:** In the dorsolateral striatum, neurotensin also reduces glutamate transmission through endocannabinoid signaling. Antagonism by **SR 142948** would counteract this effect, potentially increasing glutamate availability at corticostriatal synapses.

## Data Presentation: In Vivo Effects on Glutamate Signaling

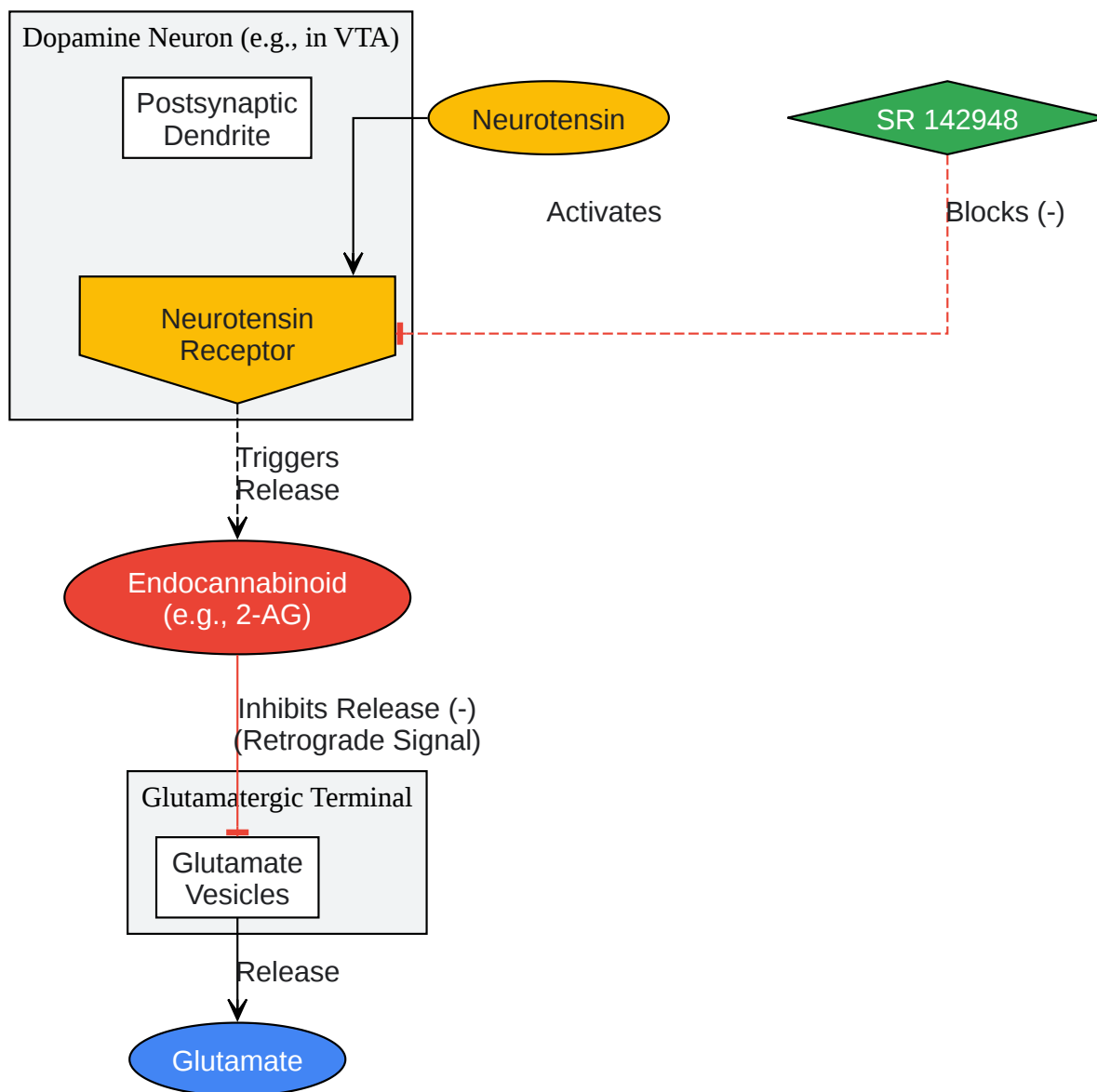
Experimental Condition	Animal Model	Brain Region	SR 142948 Effect (Inferred)	Mechanism	Reference
Neurotensin-mediated inhibition	Mouse Brain Slices	VTA	Blocks inhibition of glutamate inputs	Prevents NT-induced endocannabinoid release	[5]
Neurotensin-mediated inhibition	-	Dorsolateral Striatum	Blocks reduction in glutamate transmission	Prevents NT-induced endocannabinoid signaling	

## Experimental Protocols: Glutamate Synaptic Transmission

**Methodology: In Vitro Electrophysiology (Brain Slices)** This technique is used to measure synaptic inputs onto specific neurons.

- **Slice Preparation:** Brains are sectioned into thin slices containing the region of interest (e.g., VTA).
- **Recording:** Patch-clamp recordings are made from identified dopamine neurons to measure excitatory postsynaptic currents (EPSCs), which are mediated by glutamate.
- **Pharmacology:** Neurotensin is bath-applied to the slice to observe its effect on glutamate-mediated EPSCs. Subsequently, **SR 142948** is applied to determine if it can block the effects of neurotensin.

## Visualization: Glutamate Signaling Pathway



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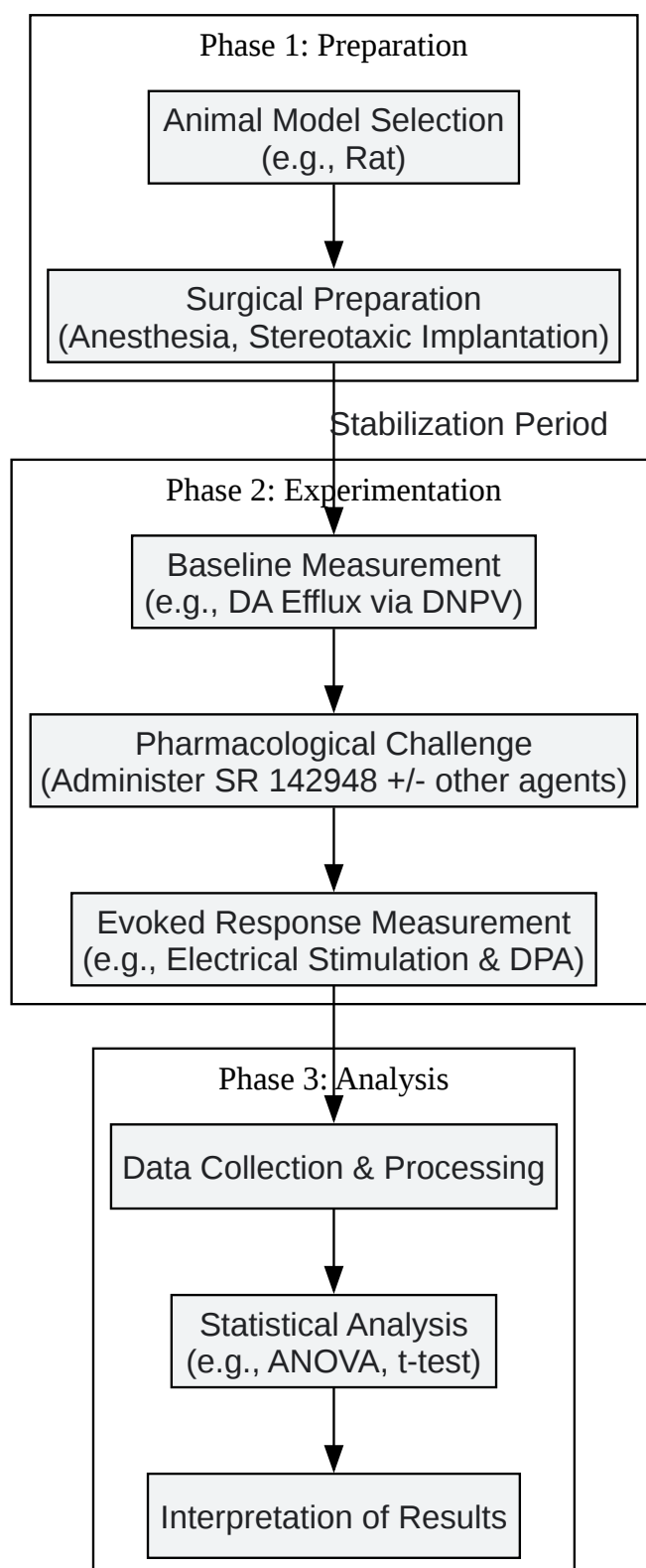
Caption: **SR 142948** blocks NT-induced retrograde inhibition of glutamate release.

## Integrated Dopamine-Glutamate Crosstalk

The profound effects of **SR 142948** stem from its ability to modulate the intricate balance between dopamine and glutamate, two neurotransmitter systems that are fundamentally linked. Neurotensin acts as a key regulator at the intersection of these pathways. By antagonizing neurotensin receptors, **SR 142948** disrupts this regulation, leading to significant downstream consequences for neuronal circuit function and behavior. For instance, in the VTA, **SR 142948** can simultaneously block neurotensin's excitatory effects on dopamine neuron firing and disinhibit glutamatergic inputs onto those same neurons. This dual action underscores the compound's complex pharmacological profile.

## Visualization: Experimental Workflow





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Caption: Workflow for in vivo electrochemical studies of **SR 142948**.

## Conclusion and Future Directions

**SR 142948** is an indispensable pharmacological tool that has significantly advanced our understanding of neurotensin's role in modulating dopamine and glutamate signaling. Its ability to potentiate the effects of dopamine antagonists in the nucleus accumbens while blocking the direct effects of neurotensin in the VTA reveals a complex, region-specific regulation of the dopamine system.[2][3] Furthermore, its inferred ability to disinhibit glutamate transmission adds another layer to its mechanism of action.[5]

For drug development professionals, these findings suggest that neurotensin receptor antagonists could represent a novel therapeutic class for disorders characterized by dysregulated dopamine and glutamate function, such as schizophrenia or substance use disorders. Future in vivo research should aim to further quantify the effects of **SR 142948** on glutamate release using techniques like in vivo microdialysis and explore its effects in validated animal models of these neuropsychiatric conditions.

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- To cite this document: BenchChem. [In vivo effects of SR 142948 on dopamine and glutamate signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663775#in-vivo-effects-of-sr-142948-on-dopamine-and-glutamate-signaling]

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